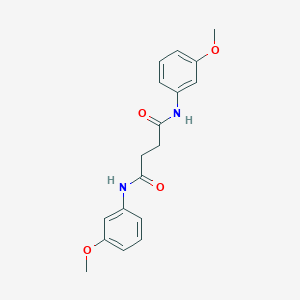![molecular formula C26H34N4O10 B322958 6-OXO-N'-(3,4,5-TRIMETHOXYBENZOYL)-6-[(3,4,5-TRIMETHOXYPHENYL)FORMOHYDRAZIDO]HEXANEHYDRAZIDE](/img/structure/B322958.png)
6-OXO-N'-(3,4,5-TRIMETHOXYBENZOYL)-6-[(3,4,5-TRIMETHOXYPHENYL)FORMOHYDRAZIDO]HEXANEHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide is a chemical compound with the molecular formula C26H34N4O10. It is known for its unique structure, which includes two 3,4,5-trimethoxyphenyl groups attached to a hexanedihydrazide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methoxy groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways involved in cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’~1~,N’~6~-bis(3,4,5-trimethoxybenzoyl)hexanedihydrazide
- 1,5-Bis(3,4,5-trimethoxyphenyl)-3-mercaptoformazan
- 3,4,5-Trimethoxycinnamamide derivatives
Uniqueness
N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide stands out due to its unique combination of two 3,4,5-trimethoxyphenyl groups and a hexanedihydrazide backbone. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C26H34N4O10 |
|---|---|
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
1-N//',6-N//'-bis(3,4,5-trimethoxybenzoyl)hexanedihydrazide |
InChI |
InChI=1S/C26H34N4O10/c1-35-17-11-15(12-18(36-2)23(17)39-5)25(33)29-27-21(31)9-7-8-10-22(32)28-30-26(34)16-13-19(37-3)24(40-6)20(14-16)38-4/h11-14H,7-10H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)(H,30,34) |
InChI-Schlüssel |
NRQBBAYURNAHBC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322875.png)
![4-{2-[(2,4-dichlorophenoxy)acetyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322876.png)

![4-[2-(2-chlorobenzoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322878.png)
![4-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322879.png)
![N-(4-ethoxyphenyl)-4-oxo-4-[2-(1-thien-2-ylethylidene)hydrazino]butanamide](/img/structure/B322881.png)
![N-(4-ethoxyphenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B322883.png)
![3-bromo-N-{2-[(3-bromo-4-methoxybenzoyl)amino]-1-methylethyl}-4-methoxybenzamide](/img/structure/B322885.png)

![4-[2,2-dicyano-1-(3-nitrophenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B322891.png)
![4-[2,2-dicyano-1-(4-nitrophenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B322893.png)
![N,N'-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE](/img/structure/B322896.png)


